6-Methoxy-1,3-dimethyl-1H-indole
CAS No.: 124043-80-7
Cat. No.: VC8061535
Molecular Formula: C11H13NO
Molecular Weight: 175.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 124043-80-7 |
---|---|
Molecular Formula | C11H13NO |
Molecular Weight | 175.23 g/mol |
IUPAC Name | 6-methoxy-1,3-dimethylindole |
Standard InChI | InChI=1S/C11H13NO/c1-8-7-12(2)11-6-9(13-3)4-5-10(8)11/h4-7H,1-3H3 |
Standard InChI Key | XYBSGNGCBFHPMK-UHFFFAOYSA-N |
SMILES | CC1=CN(C2=C1C=CC(=C2)OC)C |
Canonical SMILES | CC1=CN(C2=C1C=CC(=C2)OC)C |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The indole core of 6-methoxy-1,3-dimethyl-1H-indole consists of a bicyclic structure with a benzene ring fused to a pyrrole ring. Substituents include:
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A methoxy group (-OCH) at the 6-position, enhancing electron density and influencing reactivity.
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Methyl groups (-CH) at the 1- and 3-positions, contributing to steric effects and modulating solubility .
The canonical SMILES representation is CC1=C(NC2=C1C=CC(=C2)OC)C, while the InChIKey DIDHRCLBBYWTTC-UHFFFAOYSA-N uniquely identifies its stereochemistry .
Physicochemical Properties
Key physical properties, predicted via computational methods, include:
Property | Value | Source |
---|---|---|
Boiling Point | 303.6 ± 22.0 °C | |
Density | 1.04 ± 0.1 g/cm³ | |
Molecular Weight | 175.23 g/mol |
These properties suggest moderate volatility and lipophilicity, making the compound suitable for organic synthesis and drug formulation .
Synthesis and Manufacturing
Synthetic Pathways
While explicit protocols for 6-methoxy-1,3-dimethyl-1H-indole are scarce, analogous indole derivatives are synthesized through:
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Alkylation: Introducing methyl groups via Friedel-Crafts alkylation or nucleophilic substitution.
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Etherification: Adding methoxy groups using Williamson ether synthesis or direct methylation of hydroxylated intermediates .
For example, the synthesis of 1-methyl-1H-indole-3-carbonitrile involves Pd-catalyzed reactions under oxygen, suggesting potential routes for functionalizing the indole core .
Industrial Production
Lans Pharma (Hyderabad, India) manufactures the compound at 98% purity, offering scales from 1 g to 1 kg. Their process likely employs cost-effective alkylation and purification techniques, though proprietary details remain undisclosed .
Future Research Directions
Pharmacological Screening
Priority areas include:
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In vitro cytotoxicity assays against cancer cell lines.
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Antimicrobial testing using Gram-positive and Gram-negative bacteria.
Synthetic Optimization
Developing greener catalysts (e.g., biocatalysts) could enhance yield and reduce waste .
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